molecular formula C7H10ClNO2 B13503153 Methyl3-(azetidin-3-yl)prop-2-ynoatehydrochloride

Methyl3-(azetidin-3-yl)prop-2-ynoatehydrochloride

Cat. No.: B13503153
M. Wt: 175.61 g/mol
InChI Key: DJZSPJXFHYMHDI-UHFFFAOYSA-N
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Description

Methyl 3-(azetidin-3-yl)prop-2-ynoate hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes an azetidine ring and a prop-2-ynoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(azetidin-3-yl)prop-2-ynoate hydrochloride typically involves the reaction of azetidine derivatives with propargyl esters under specific conditions. One common method includes the use of trifluoroacetic acid as a catalyst . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(azetidin-3-yl)prop-2-ynoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-(azetidin-3-yl)prop-2-ynoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(azetidin-3-yl)prop-2-ynoate hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and prop-2-ynoate moiety may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(azetidin-3-yl)prop-2-ynoate trifluoroacetic acid: Similar structure but different counterion.

    Azetidine derivatives: Compounds containing the azetidine ring but different functional groups.

Uniqueness

Methyl 3-(azetidin-3-yl)prop-2-ynoate hydrochloride is unique due to its specific combination of the azetidine ring and prop-2-ynoate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C7H10ClNO2

Molecular Weight

175.61 g/mol

IUPAC Name

methyl 3-(azetidin-3-yl)prop-2-ynoate;hydrochloride

InChI

InChI=1S/C7H9NO2.ClH/c1-10-7(9)3-2-6-4-8-5-6;/h6,8H,4-5H2,1H3;1H

InChI Key

DJZSPJXFHYMHDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CNC1.Cl

Origin of Product

United States

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